XMC-d3

Beschreibung

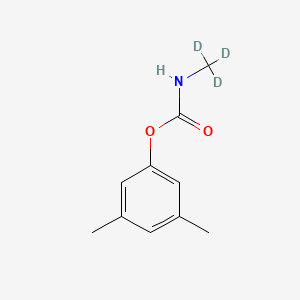

(3,5-dimethylphenyl) N-(trideuteriomethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is characterized by the presence of a 3,5-dimethylphenyl group and a trideuteriomethyl group attached to the carbamate moiety.

Eigenschaften

Molekularformel |

C10H13NO2 |

|---|---|

Molekulargewicht |

182.23 g/mol |

IUPAC-Name |

(3,5-dimethylphenyl) N-(trideuteriomethyl)carbamate |

InChI |

InChI=1S/C10H13NO2/c1-7-4-8(2)6-9(5-7)13-10(12)11-3/h4-6H,1-3H3,(H,11,12)/i3D3 |

InChI-Schlüssel |

CVQODEWAPZVVBU-HPRDVNIFSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])NC(=O)OC1=CC(=CC(=C1)C)C |

Kanonische SMILES |

CC1=CC(=CC(=C1)OC(=O)NC)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

(3,5-Dimethylphenyl) N-(Trideuteriomethyl)carbamate kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbamate-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von Aminen oder Alkoholen führen.

Substitution: Die Phenylgruppe kann elektrophile oder nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.

Substitution: Reagenzien wie Halogene (Cl₂, Br₂) und Nucleophile (NH₃, OH⁻) werden für Substitutionsreaktionen verwendet.

Hauptsächlich gebildete Produkte

Oxidation: Oxidierte Carbamate-Derivate.

Reduktion: Amine oder Alkohole.

Substitution: Substituierte Phenyl-Derivate.

Analyse Chemischer Reaktionen

Types of Reactions

(3,5-dimethylphenyl) N-(trideuteriomethyl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used for substitution reactions.

Major Products Formed

Oxidation: Oxidized carbamate derivatives.

Reduction: Amines or alcohols.

Substitution: Substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (3,5-Dimethylphenyl) N-(Trideuteriomethyl)carbamate beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann die Aktivität bestimmter Enzyme hemmen, indem sie an ihre aktiven Zentren bindet. Diese Bindung kann zur Störung normaler zellulärer Prozesse führen, was den gewünschten biologischen Effekt erzielt. Die genauen beteiligten molekularen Pfade hängen von der jeweiligen Anwendung und dem Ziel ab.

Wirkmechanismus

The mechanism of action of (3,5-dimethylphenyl) N-(trideuteriomethyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can lead to the disruption of normal cellular processes, resulting in the desired biological effect. The exact molecular pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(3,5-Dimethylphenyl) N-Methylcarbamate: Ähnliche Struktur, jedoch ohne die Trideuteriomethylgruppe.

(3,5-Dimethylphenyl) N-Ethylcarbamate: Enthält eine Ethylgruppe anstelle einer Trideuteriomethylgruppe.

(3,5-Dimethylphenyl) N-Propylcarbamate: Enthält eine Propylgruppe anstelle einer Trideuteriomethylgruppe.

Einzigartigkeit

Das Vorhandensein der Trideuteriomethylgruppe in (3,5-Dimethylphenyl) N-(Trideuteriomethyl)carbamate macht sie im Vergleich zu anderen ähnlichen Verbindungen einzigartig. Diese Isotopensubstitution kann sich auf die physikalischen und chemischen Eigenschaften der Verbindung auswirken, z. B. auf ihre Stabilität, Reaktivität und biologische Aktivität. Die Verwendung von deuteriummarkierten Verbindungen ist auch in der Forschung wertvoll, um Stoffwechselwege zu verfolgen und Reaktionsmechanismen zu untersuchen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.